Benastatin B
Overview
Description
Benastatin B is a potent inhibitor of glutathione S-transferase (GST), an enzyme involved in detoxification processes in cells. It is produced by Streptomyces sp. MI384-DF12 and has been identified as an inducer of apoptosis, which is the process of programmed cell death. Benastatin B, along with its counterpart benastatin A, was isolated as a yellow powder and has the molecular formula C30H30O7. It competes with 3,4-dichloronitrobenzene as a substrate for GST, and its inhibition constant (Ki) is 3.7 x 10^-6 .
Synthesis Analysis
The biosynthesis of benastatin B involves a type II polyketide synthase pathway. A key component in this pathway is a ketoacyl synthase (KAS) III enzyme, known as BenQ, which is crucial for providing and selecting the rare hexanoate polyketide synthase (PKS) starter unit. The function of BenQ has been experimentally validated, and its role in the synthesis of benastatin B has been explored through genetic engineering. By mutating the active site cysteine of BenQ, researchers have been able to produce novel benastatin derivatives with antiproliferative activities .
Molecular Structure Analysis
The structure of benastatin B was elucidated using nuclear magnetic resonance (NMR) studies. Although the exact details of the molecular structure are not provided in the abstracts, the related compound benastatin A was determined by X-ray crystallography to be a benzo[a]naphthacene derivative with multiple hydroxy groups and a carboxylic acid moiety . Given the similarity in molecular formula, it is likely that benastatin B shares structural features with benastatin A.
Chemical Reactions Analysis
The biosynthetic pathway of benastatin B can be manipulated to produce various derivatives. By inactivating the BenQ enzyme and complementing it with different starter unit biosynthesis genes, researchers have been able to enhance the production of hexacyclic benastatin derivatives. This indicates that the benastatin biosynthetic pathway is flexible and can be engineered to produce novel compounds with potentially improved antitumoral properties .
Physical and Chemical Properties Analysis
Benastatin B is characterized by its competitive inhibition of GST, which suggests that it has a specific affinity for the enzyme's active site. The physical properties, such as solubility and stability, are not detailed in the abstracts provided. However, the purification process involving chromatography and solvent extraction implies that benastatin B has distinct physicochemical characteristics that allow for its separation from other compounds .
Scientific Research Applications
Inhibition of Glutathione S-transferase
Benastatin B, along with benastatin A, has been identified as a novel inhibitor of glutathione S-transferase (GST). These compounds were isolated from Streptomyces sp. MI384-DF12 and have shown significant inhibitory activity against GST. Benastatin B specifically competes with 3,4-dichloronitrobenzene as a substrate for GST, with an inhibition constant (Ki) of 3.7 x 10^-6, highlighting its potential as an effective GST inhibitor (Aoyama et al., 1992).
Biosynthesis and Engineering for Antitumoral Applications
Benastatins are aromatic polyketides from Streptomyces spp. with potential antitumoral properties. A study on their biosynthesis revealed that the ketosynthase III (BenQ) component plays a crucial role in selecting the rare hexanoate PKS starter unit. Alterations in the BenQ component resulted in the formation of novel benastatin derivatives with antiproliferative activities. This opens up possibilities for metabolic engineering of benastatin biosynthesis, potentially leading to new therapeutics (Xu et al., 2009).
Induction of Apoptosis and Cell Cycle Arrest
Benastatin A, a closely related compound to benastatin B, was studied for its effects on mouse colon 26 adenocarcinoma cells. It was observed to induce apoptosis and block the cell cycle at the G1/G0 phase. This suggests that benastatins, including benastatin B, might have potential as agents for inducing apoptosis in certain cancer cell types, though the exact mechanism may differ from direct GST inhibition (Kakizaki et al., 2000).
Structural and Molecular Analysis
The molecular structure of benastatin B was elucidated through NMR studies, which is essential for understanding its function and potential applications. Additionally, the biosynthesis of benastatin A (related to B) was studied using 14C- and 13C-labeled compounds, shedding light on the “head-to-tail” polyketide biosynthesis pathway, which is significant for understanding the production and potential modification of benastatin B (Aoyama et al., 1992).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentyl-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-4-5-6-7-14-10-15-8-9-17-18(22(15)27(34)23(14)29(36)37)13-20-25(26(17)33)28(35)24-19(30(20,2)3)11-16(31)12-21(24)32/h10-13,31-34H,4-9H2,1-3H3,(H,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKMCLKFEWEFSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C2C(=C1)CCC3=C(C4=C(C=C32)C(C5=C(C4=O)C(=CC(=C5)O)O)(C)C)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90160849 | |
Record name | Benastatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benastatin B | |
CAS RN |
138968-86-2 | |
Record name | Benastatin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138968862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benastatin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90160849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.